3-[Ethyl(methyl)amino]propan-1-ol
Overview
Description
3-[Ethyl(methyl)amino]propan-1-ol: is an organic compound with the molecular formula C6H15NO . It is a derivative of propanol, where the hydroxyl group is attached to a carbon chain that also contains an ethyl and a methyl group bonded to an amino group. This compound is known for its applications in various chemical and industrial processes.
Biochemical Analysis
Biochemical Properties
3-[Ethyl(methyl)amino]propan-1-ol plays a significant role in biochemical reactions due to its dual functional groups. The alcohol group can participate in hydrogen bonding and other interactions, while the amine group can act as a nucleophile in various reactions. This compound interacts with enzymes, proteins, and other biomolecules, often serving as a substrate or inhibitor. For example, it can be used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to form hydrogen bonds and act as a nucleophile allows it to interact with key biomolecules within the cell, potentially leading to changes in cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. It can also affect gene expression by interacting with DNA or RNA, leading to changes in the production of specific proteins. These interactions are often mediated by the compound’s functional groups, which can form hydrogen bonds and participate in nucleophilic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it may degrade into other compounds that have different biochemical properties, leading to changes in its activity over time. Studies have shown that the compound can remain stable under certain conditions, but its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may also be observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver and other tissues, leading to the production of metabolites that may have different biochemical properties. The compound’s interactions with enzymes and cofactors can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Amines: One common method for synthesizing 3-[Ethyl(methyl)amino]propan-1-ol involves the alkylation of methylamine with 3-chloropropanol. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Reductive Amination: Another method involves the reductive amination of 3-hydroxypropanal with ethylamine and methylamine. This process uses a reducing agent like sodium cyanoborohydride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[Ethyl(methyl)amino]propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of 3-[Ethyl(methyl)amino]propanal or 3-[Ethyl(methyl)amino]propanone.
Reduction: Formation of N-ethyl-N-methylpropan-1-amine.
Substitution: Formation of 3-[Ethyl(methyl)amino]propyl chloride or bromide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Acts as a building block in the preparation of surfactants and emulsifiers.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological pathways.
Industry:
- Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[Ethyl(methyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Dimethylamino-1-propanol: Similar in structure but contains two methyl groups instead of an ethyl and a methyl group.
3-Methylamino-1-propanol: Contains a single methyl group attached to the amino group.
Uniqueness:
- The presence of both ethyl and methyl groups in 3-[Ethyl(methyl)amino]propan-1-ol provides unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[ethyl(methyl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-7(2)5-4-6-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVYDYIDLQCRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560338 | |
Record name | 3-[Ethyl(methyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49642-03-7 | |
Record name | 3-[Ethyl(methyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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